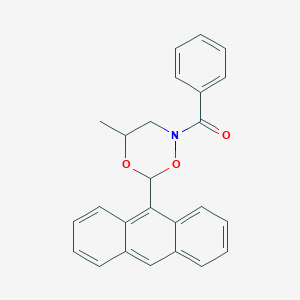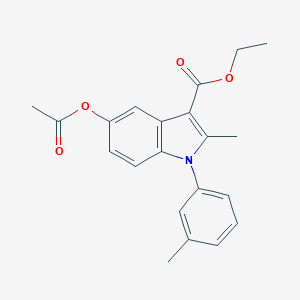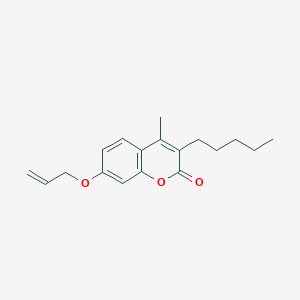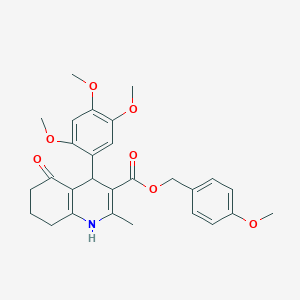![molecular formula C29H30N4O2S B389394 3'-(3,4-DIMETHYLPHENYL)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B389394.png)
3'-(3,4-DIMETHYLPHENYL)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazolidine moieties, followed by their coupling under specific conditions to form the spirocyclic structure. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might be tested for activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties that are valuable in industrial applications.
Mécanisme D'action
The mechanism of action of 3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic molecules and derivatives of indole and thiazolidine. Examples might include:
- Spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
- 1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
Uniqueness
What sets 3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione apart is its specific substitution pattern and the presence of both indole and thiazolidine rings. This unique structure may confer distinct biological and chemical properties, making it a compound of interest for further study.
Propriétés
Formule moléculaire |
C29H30N4O2S |
|---|---|
Poids moléculaire |
498.6g/mol |
Nom IUPAC |
3-(3,4-dimethylphenyl)-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C29H30N4O2S/c1-21-12-13-24(18-22(21)2)33-27(34)19-36-29(33)25-10-6-7-11-26(25)32(28(29)35)20-30-14-16-31(17-15-30)23-8-4-3-5-9-23/h3-13,18H,14-17,19-20H2,1-2H3 |
Clé InChI |
ZPSANACSGBAMLX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389312.png)

![ethyl 2-{[(2-pyrimidinylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B389319.png)

![6-Ethyl-5,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B389322.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione](/img/structure/B389323.png)
![N-(4-methoxyphenyl)-N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]acetohydrazide](/img/structure/B389324.png)
![9-ethyl-4-methyl-8-(4-methylbenzoyl)-2H-furo[2,3-h]chromen-2-one](/img/structure/B389325.png)

![2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B389327.png)
![6,6,8-trimethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389328.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B389330.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B389331.png)

